![molecular formula C5H11Cl2N3 B1413356 (1S)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1807937-63-8](/img/structure/B1413356.png)
(1S)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride
Overview
Description
(1S)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride, also known as 1-imidazoleethanamine dihydrochloride (1-IEA-dihydrochloride), is an organic compound that is commonly used in laboratory experiments as a reagent. 1-IEA-dihydrochloride is a white powder that is soluble in water, ethanol, and methanol. It is a versatile compound that has a variety of applications in scientific research and has been used in a wide range of experiments.
Scientific Research Applications
Immunomodulation
Histamine dihydrochloride has been shown to activate nitric oxide synthetase and suppress the generation of reactive oxygen species (ROS). This inhibition allows for the activation of T cells and NK cells by IL-2, which is crucial for immune response modulation .
Anti-Leukemic Therapy
It is used as a drug under the trade name Ceplene for the prevention of relapse in patients diagnosed with acute myeloid leukemia (AML) .
Neurotransmitter Research
Histamine acts as a central neurotransmitter and is involved in various brain functions, making it a target for research into treatments for brain disorders such as Alzheimer’s and Parkinson’s diseases .
Allergy and Inflammation
Histamine plays a significant role in the inflammatory response and is a mediator of itching, which is relevant in allergy research and treatment .
Food Science and Safety
Detection methods using gold nanostars in colloidal aqueous solution have been reported for histamine dihydrochloride, which can have applications in food science to ensure safety against histamine intoxication .
Pharmacological Studies
Histamine’s role in activating G-protein coupled receptors (GPCRs) designated as H1–H4 makes it significant in pharmacological studies related to diverse physiological processes .
properties
IUPAC Name |
(1S)-1-(1H-imidazol-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4(6)5-7-2-3-8-5;;/h2-4H,6H2,1H3,(H,7,8);2*1H/t4-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWLRTUEVSNHJT-FHNDMYTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1H-imidazol-2-yl)ethan-1-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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